4-{5-[(3,4-Dimethoxyphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}-2-methoxyphenol
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Overview
Description
4-{5-[(3,4-Dimethoxyphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}-2-methoxyphenol is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The presence of both imidazole and thiazole rings in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(3,4-Dimethoxyphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}-2-methoxyphenol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Thiazole Ring Formation: The thiazole ring is formed by the cyclization of a thioamide with a haloketone.
Coupling Reaction: The final step involves the coupling of the imidazole and thiazole rings with the 3,4-dimethoxyaniline and 2-methoxyphenol moieties under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-{5-[(3,4-Dimethoxyphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Substituted phenols and imidazoles.
Scientific Research Applications
4-{5-[(3,4-Dimethoxyphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{5-[(3,4-Dimethoxyphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}-2-methoxyphenol involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: Known for their antimicrobial and anticancer properties.
Imidazo[2,1-b]thiazole carboxamide derivatives: Studied for their antitubercular activity.
Uniqueness
4-{5-[(3,4-Dimethoxyphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}-2-methoxyphenol is unique due to its specific substitution pattern, which enhances its biological activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C20H19N3O4S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
4-[5-(3,4-dimethoxyanilino)imidazo[2,1-b][1,3]thiazol-6-yl]-2-methoxyphenol |
InChI |
InChI=1S/C20H19N3O4S/c1-25-15-7-5-13(11-17(15)27-3)21-19-18(22-20-23(19)8-9-28-20)12-4-6-14(24)16(10-12)26-2/h4-11,21,24H,1-3H3 |
InChI Key |
PRNHIEYFUZOCKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C(N=C3N2C=CS3)C4=CC(=C(C=C4)O)OC)OC |
Origin of Product |
United States |
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